![molecular formula C15H12N2O3S B5680707 benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5680707.png)
benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mechanism of Action
The mechanism of action of benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate have been studied extensively. Studies have shown that this compound has low toxicity and is well-tolerated by cells. This compound has also been shown to have good solubility in various solvents, which makes it suitable for use in various applications. In addition, this compound has shown promising results in inhibiting the growth of cancer cells, which makes it a potential candidate for anticancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate in lab experiments include its low toxicity, good solubility, and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
Future Directions
There are several future directions for the research on benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. One direction is to further explore the potential applications of this compound in medicinal chemistry, material science, and organic synthesis. Another direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its anticancer properties. Additionally, further studies are needed to optimize the synthesis and purification methods for this compound to reduce its cost and increase its accessibility for research purposes.
Conclusion:
Benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields and to optimize its synthesis and purification methods.
Synthesis Methods
The synthesis of benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves the reaction of 2-amino-4-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. This reaction leads to the formation of benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, which can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
Benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, this compound has been used as a building block for the synthesis of various materials such as polymers, liquid crystals, and dyes. In organic synthesis, benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has been used as a starting material for the synthesis of various compounds.
properties
IUPAC Name |
benzyl 5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-9-11-13(18)16-8-17-14(11)21-12(9)15(19)20-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWRYHHBGZSYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate |
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